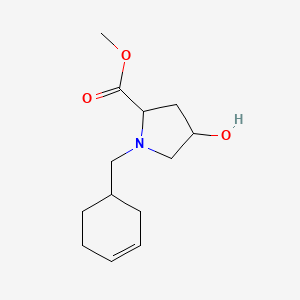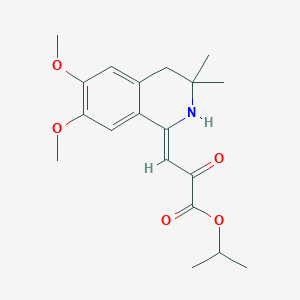
methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate, also known as MCHP, is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications. This compound is a derivative of proline and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
Scientific Research Applications
Methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been used extensively in scientific research due to its unique properties and potential applications. One of the most significant applications of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is in the study of protein-protein interactions. methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been found to bind to a specific site on proteins, allowing researchers to study the interactions between proteins and identify potential drug targets. Additionally, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been used in the study of enzyme kinetics, protein folding, and protein stability.
Mechanism of Action
The mechanism of action of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate involves its ability to bind to a specific site on proteins. This binding alters the conformation of the protein, leading to changes in its biochemical and physiological properties. The exact mechanism of action of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is still being studied, but it is believed to involve the disruption of hydrogen bonds and other non-covalent interactions within the protein.
Biochemical and Physiological Effects:
methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been found to exhibit a range of biochemical and physiological effects. One of the most significant effects of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is its ability to stabilize proteins, making them more resistant to denaturation. methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has also been found to affect enzyme activity, leading to changes in metabolic pathways. Additionally, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate in lab experiments is its ability to bind to a specific site on proteins, allowing researchers to study protein-protein interactions and identify potential drug targets. Additionally, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also some limitations to using methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the concentration and duration of exposure. Additionally, the effects of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate can be highly dependent on the specific protein being studied, making it important to carefully select the appropriate protein for each experiment.
Future Directions
There are many potential future directions for the use of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate in scientific research. One potential direction is the development of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate-based therapeutics for the treatment of neurodegenerative diseases. Additionally, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate could be used in the development of new drugs that target specific protein-protein interactions. Further research is also needed to better understand the mechanism of action of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate and its potential applications in various fields of study.
Conclusion:
Methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is a valuable tool for scientific research due to its unique properties and potential applications. Its ability to bind to a specific site on proteins makes it a valuable tool for studying protein-protein interactions and identifying potential drug targets. However, careful consideration must be given to its potential toxicity and the specific protein being studied. With further research, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate could have many potential applications in various fields of study.
Synthesis Methods
The synthesis of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate involves the reaction of 3-cyclohexen-1-ylmethanol with proline in the presence of a catalyst such as triethylamine. This reaction results in the formation of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate, which can be purified using various methods such as column chromatography or recrystallization. The purity of the final product is crucial for its effectiveness in scientific research.
properties
IUPAC Name |
methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-3,10-12,15H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBWRCRIBJSYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC2CCC=CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5965066.png)
![7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5965072.png)
![4-[(4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5965079.png)
![3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5965081.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)
![N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5965105.png)
![5-[2-(allyloxy)-3,5-diiodobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5965115.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5965121.png)
![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)
![1-(3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5965130.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)
